Codeine-D3 6-beta-D-Glucuronide
Overview
Description
Codeine-D3 6-beta-D-Glucuronide: is a deuterated form of codeine-6-beta-D-glucuronide, which is a major urinary metabolite of codeine. Codeine is an opiate commonly used as an antitussive and analgesic for the management of mild pain. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of codeine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Codeine-D3 6-beta-D-Glucuronide involves the glucuronidation of deuterated codeine. The process typically includes the following steps:
Deuteration of Codeine: Codeine is first deuterated to produce Codeine-D3.
Glucuronidation: The deuterated codeine is then conjugated with glucuronic acid using the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of codeine are deuterated.
Enzymatic Glucuronidation: The deuterated codeine is then subjected to enzymatic glucuronidation using UGT2B7 in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Codeine-D3 6-beta-D-Glucuronide primarily undergoes:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: This involves the replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Codeine-D3 6-beta-D-Glucuronide is used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of codeine and its metabolites in biological samples .
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of codeine in various organisms. This helps in understanding how codeine is processed in the body and the role of its metabolites .
Medicine: In medical research, this compound is used to investigate the efficacy and safety of codeine-based medications. It helps in identifying potential drug interactions and adverse effects .
Industry: In the pharmaceutical industry, it is used in the development and quality control of codeine-based drugs. It ensures the consistency and safety of these medications .
Mechanism of Action
Codeine-D3 6-beta-D-Glucuronide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Codeine-6-beta-D-Glucuronide: The non-deuterated form, which is also a major metabolite of codeine.
Morphine-6-beta-D-Glucuronide: Another glucuronide metabolite, but of morphine, with similar analgesic properties.
Dihydrocodeine-6-beta-D-Glucuronide: A glucuronide metabolite of dihydrocodeine, used for similar research purposes.
Uniqueness: Codeine-D3 6-beta-D-Glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing detailed insights into the metabolism and distribution of codeine .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-OIBMRVOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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